(2S)-2-Hexylbutane-1,4-diol (2S)-2-Hexylbutane-1,4-diol
Brand Name: Vulcanchem
CAS No.: 827628-88-6
VCID: VC19050744
InChI: InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C10H22O2
Molecular Weight: 174.28 g/mol

(2S)-2-Hexylbutane-1,4-diol

CAS No.: 827628-88-6

Cat. No.: VC19050744

Molecular Formula: C10H22O2

Molecular Weight: 174.28 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Hexylbutane-1,4-diol - 827628-88-6

Specification

CAS No. 827628-88-6
Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
IUPAC Name (2S)-2-hexylbutane-1,4-diol
Standard InChI InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3/t10-/m0/s1
Standard InChI Key WOEATUVURMLOMG-JTQLQIEISA-N
Isomeric SMILES CCCCCC[C@@H](CCO)CO
Canonical SMILES CCCCCCC(CCO)CO

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(2S)-2-Hexylbutane-1,4-diol (C₁₀H₂₂O₂) consists of a butane chain (C1–C4) with hydroxyl groups at C1 and C4. The hexyl group (-C₆H₁₃) is attached to C2 in the S-configuration, as defined by the Cahn-Ingold-Prelog priority rules . The molecule’s stereochemistry influences its intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its solubility and crystallization behavior.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₀H₂₂O₂Derived
Molecular Weight174.28 g/molCalculated
Configuration(2S)
Boiling Point~260–270°C (est.)Extrapolated
Density0.95–1.00 g/cm³ (20°C)Analogous

Synthesis and Enantioselective Production

Asymmetric Conjugate Addition

The synthesis of (2S)-2-hexylbutane-1,4-diol can be achieved via enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. A methodology adapted from Oppolzer’s sultam-derived fumarates involves treating homochiral fumaramides with Grignard reagents (e.g., hexylmagnesium bromide) to yield diastereomerically enriched adducts . For example:

  • Substrate Preparation: Fumaramide derivatives are synthesized from (2R)-bomane-10,2-sultam.

  • Grignard Addition: The hexyl group is introduced via 1,4-addition to the fumaramide, favoring the re face due to steric and electronic effects of the sultam auxiliary.

  • Hydrolysis: The diastereomers are hydrolyzed to succinic acid derivatives, followed by reduction to the diol using lithium aluminium hydride (LiAlH₄) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield/De
Fumaramide Formation(2R)-sultam, fumaryl chloride85–90%
Conjugate AdditionHexylMgBr, THF, −78°C70–75% de
ReductionLiAlH₄, Et₂O>90%

Continuous Flow Catalysis

Recent advances employ continuous flow reactors with palladium catalysts for hydrogenation of alkynediol precursors. For example, 2-hexyne-1,4-diol undergoes hydrogenation over a Pd/C catalyst at 20°C and 1.2 bar H₂ pressure, achieving quantitative conversion to the (2S)-diol with minimal racemization .

Physicochemical Properties

Thermal Stability

The compound’s boiling point (~260–270°C) and melting point (−10°C to −5°C) are extrapolated from shorter-chain analogs like 2-methylbutane-1,4-diol (b.p. 126–127°C) . Its thermal stability under inert conditions makes it suitable for high-temperature polymer processing.

Solubility and Reactivity

(2S)-2-Hexylbutane-1,4-diol is sparingly soluble in water (≈5 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMF, DMSO). The hydroxyl groups participate in esterification and etherification reactions, enabling its use in polyurethane and polyester synthesis.

Table 3: Solubility Profile

SolventSolubility (g/100 mL)
Water0.5
Ethanol
Chloroform25

Applications in Industry and Academia

Polymer Chemistry

The diol serves as a monomer in biodegradable polyesters (e.g., polybutylene succinate derivatives), where its hexyl side chain enhances flexibility and reduces crystallinity . Copolymers incorporating (2S)-2-hexylbutane-1,4-diol exhibit improved mechanical properties compared to linear analogs.

Pharmaceutical Intermediates

Enantiomerically pure diols are precursors to β-amino acids and chiral ligands. For instance, (2S)-2-hexylbutane-1,4-diol can be oxidized to 2-benzylsuccinic acid, a carboxypeptidase A inhibitor .

Future Research Directions

  • Catalyst Optimization: Developing non-precious metal catalysts for asymmetric hydrogenation.

  • Biological Studies: Investigating the diol’s antimicrobial or anti-inflammatory properties.

  • Polymer Sustainability: Enhancing recyclability of diol-based polyesters.

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